



# Application Notes: Detection of ACE2 Protein by Western Blot

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Compound of Interest		
Compound Name:	ACE2 protein	
Cat. No.:	B1178254	Get Quote

#### Introduction

Angiotensin-Converting Enzyme 2 (ACE2) is a critical metalloprotease that plays a central role in the renin-angiotensin system (RAS), where it is instrumental in cardiovascular and renal regulation.[1] ACE2 has also been identified as the primary cellular receptor for the SARS-CoV and SARS-CoV-2 viruses, making it a key target of investigation in infectious disease research. [1][2] Western blotting is a widely used and powerful technique to detect and quantify **ACE2 protein** levels in various biological samples, including cell lysates and tissue homogenates.[1] [3] These application notes provide a comprehensive protocol for the detection of ACE2 by Western blot, intended for researchers, scientists, and drug development professionals.

The calculated molecular weight of ACE2 is approximately 92 kDa.[2] However, due to post-translational modifications, particularly N-glycosylation, the full-length **ACE2 protein** typically migrates at a higher molecular weight of around 120 kDa on an SDS-PAGE gel.[1][2] Depending on the sample type and proteolytic activity, smaller cleaved fragments of ACE2 may also be detected at approximately 50-75 kDa.[2][4]

# **Quantitative Data Summary**

For successful and reproducible detection of ACE2, several parameters must be optimized. The following table summarizes key quantitative data and recommended ranges derived from established protocols.

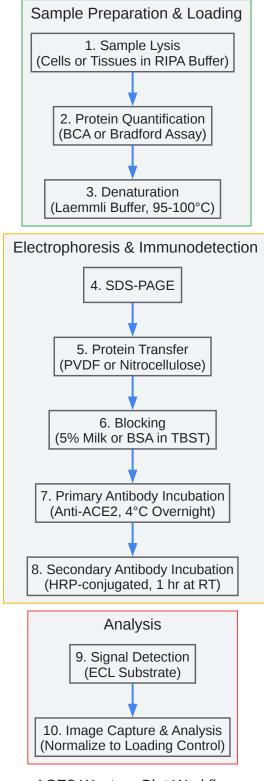


Parameter	Recommended Value	Notes
Protein Loading Amount	20 - 100 μg per lane	20-30 μg is common for cell lysates; higher amounts may be needed for tissues.[1][5][6]
SDS-PAGE Gel	4-20% Tris-Glycine Gradient Gel	A 10% polyacrylamide gel is also suitable.[1][5]
Blocking Buffer	5% non-fat dry milk or 3-5% BSA in TBST	Incubate for 1 hour at room temperature to prevent non-specific antibody binding.[1][5]
Primary Antibody Dilution	1:500 to 1:5000	This must be optimized for the specific antibody used.[1][2][5]
Primary Antibody Incubation	Overnight at 4°C or 1.5-2 hours at RT	Overnight incubation at 4°C is often recommended to enhance signal.[1][2]
Secondary Antibody Dilution	1:5000 to 1:10000	Dilution depends on the antibody and detection reagent sensitivity.[1]
Washing Steps	3 to 5 washes, 5-10 minutes each in TBST	Thorough washing is crucial to minimize background noise.[1]

# **Experimental Workflow**

The diagram below illustrates the key steps in the Western blot protocol for detecting **ACE2 protein**.





ACE2 Western Blot Workflow

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Caption: A flowchart of the major steps for ACE2 protein detection by Western blot.



## **Detailed Experimental Protocols**

This section provides a step-by-step protocol for performing a Western blot to detect **ACE2 protein** levels.

## A. Sample Preparation (Cell and Tissue Lysates)

- Cell Lysis:
  - Culture cells (e.g., Calu-3, Caco-2, Vero) to the desired confluency.[1][8][9]
  - Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
  - Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1][5]
  - Scrape the cells and collect the lysate into a pre-chilled microcentrifuge tube.[1]
  - Incubate the lysate on ice for 30 minutes, vortexing occasionally.
  - Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cell debris.[1]
  - Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Tissue Homogenization:
  - Weigh approximately 100 mg of tissue and homogenize it in 1 mL of ice-cold RIPA buffer with protease inhibitors.[5]
  - Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.[5]
  - Collect the supernatant for protein quantification.

### **B. Protein Quantification**

 Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay.



• Prepare a standard curve using a known concentration of a protein standard, like Bovine Serum Albumin (BSA), to accurately calculate the concentration of each sample.[1]

#### C. SDS-PAGE and Membrane Transfer

- Sample Preparation for Loading:
  - Take 20-30 µg of protein from each sample and add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).[1]
  - Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
- Gel Electrophoresis:
  - Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel (e.g., 4-20% gradient gel).[1]
  - Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.
    [1]
- · Protein Transfer:
  - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][5] This can be done using a wet or semi-dry transfer system.
     For high molecular weight proteins like ACE2 (~120 kDa), a wet transfer at 4°C for 2 hours at 70V is recommended.[6]

## D. Immunoblotting

- Blocking:
  - After transfer, block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1]
    [5] This step is crucial for preventing non-specific antibody binding.
- Primary Antibody Incubation:



- Incubate the membrane with a primary antibody specific for ACE2, diluted in the blocking buffer. The optimal dilution (typically between 1:500 and 1:5000) should be determined empirically.[1][2]
- Incubation is typically performed overnight at 4°C with gentle agitation.
- Washing:
  - Wash the membrane three to five times for 5-10 minutes each with TBST to remove any unbound primary antibody.[1]
- Secondary Antibody Incubation:
  - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG HRP) diluted in blocking buffer (e.g., 1:5000 to 1:10000) for 1 hour at room temperature.[1]
- Final Washes:
  - Repeat the washing step as described in D.3 to remove unbound secondary antibody.[1]

## E. Signal Detection and Data Analysis

- Signal Development:
  - Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  - Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).[1]
- Image Capture:
  - Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[1]
- Data Analysis:



- Quantify the band intensities using image analysis software such as ImageJ.
- To account for variations in protein loading, normalize the ACE2 band intensity to that of a loading control protein (e.g., β-actin or GAPDH) from the same sample.[1][3]

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